

Application Note: Quantification of Disperse Orange 3 in Water by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse orange 3

Cat. No.: B124953

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 is a monoazo dye used in the textile industry for dyeing polyester fibers and has also found applications in leather and plastics.[1] Due to its potential environmental persistence and classification as a possible skin sensitizer, sensitive and selective methods for its quantification in aqueous matrices are crucial.[1] This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of **Disperse Orange 3** in water samples. The described protocol includes a solid-phase extraction (SPE) procedure for sample pre-concentration and cleanup, followed by a sensitive HPLC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and low detection limits, making it suitable for environmental monitoring and quality control applications.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction and concentration of **Disperse Orange 3** from water samples.[2]

Materials:

- Strata-X SPE cartridges (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges

- Methanol (MeOH), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Dichloromethane (DCM), HPLC grade
- Formic acid, LC-MS grade
- Milli-Q water or equivalent high-purity water
- SPE vacuum manifold
- Nitrogen evaporator

Procedure:

- Cartridge Conditioning:
 - Condition the SPE cartridges by passing 6 mL of MeOH followed by 6 mL of Milli-Q water at a flow rate of approximately 1 mL/min. Do not allow the cartridge to dry out.
- Sample Loading:
 - Adjust the pH of the water sample (250 mL) to 3.5 using 2% formic acid.
 - Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.
 - Further wash the cartridge with 5 mL of a 20:80 (v/v) MeOH/Milli-Q water solution to remove less polar interferences.
- Elution:
 - Elute the retained **Disperse Orange 3** from the cartridge with 5 mL of a 1:2 (v/v) ACN/MeOH solution, followed by 5 mL of a 1:1 (v/v) DCM/MeOH solution.

- Reconstitution:
 - Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 1.0 mL of a 9:1 (v/v) MeOH/water mixture.
 - Vortex the sample to ensure complete dissolution and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

HPLC Conditions:

Parameter	Value
Column	Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent[3]
Mobile Phase A	5 mM Ammonium Acetate with 0.1% Formic Acid in Water[3]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.3 mL/min[3]
Injection Volume	10 µL[3]
Column Temperature	40°C[3]
Gradient	Time (min)
0.0	
7.0	
17.0	
24.0	
24.1	
30.0	

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Capillary Voltage	0.7 kV[4]
Source Temperature	150°C[4]
Desolvation Temp.	500°C[4]
Desolvation Gas Flow	1000 L/h[4]
Cone Gas Flow	20 L/h[4]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Disperse Orange 3**:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
243.0	122.0 (Quantifier)	18	100
243.0	92.0 (Qualifier)	22	100

Data Presentation: Method Performance

The performance of this method has been validated based on published data. The following tables summarize the expected quantitative performance.

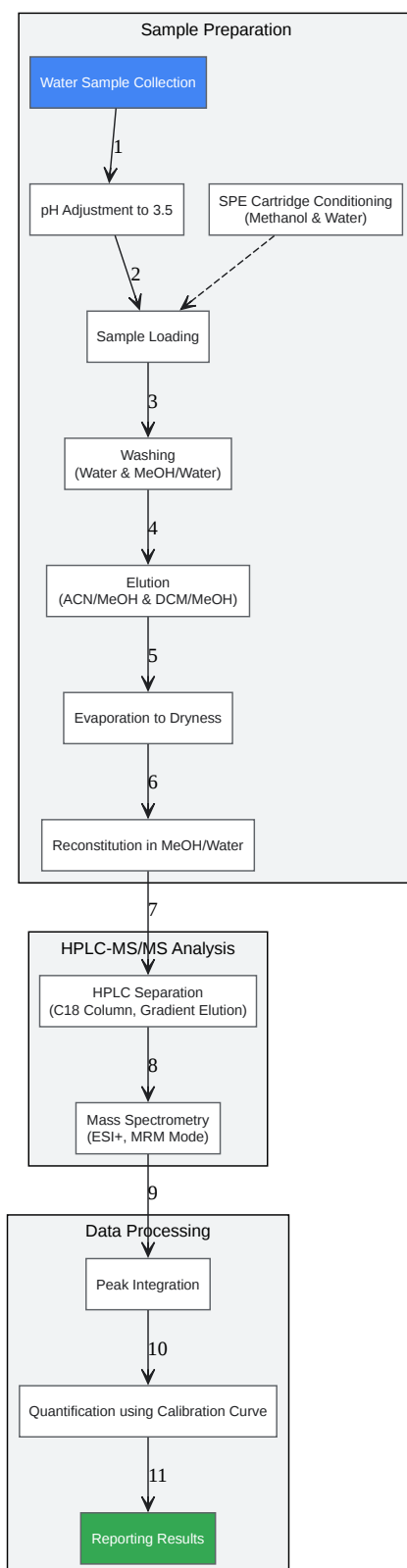
Table 1: Linearity and Limits of Detection/Quantification

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r ²)	LOD (ng/L)	LOQ (ng/L)
Disperse Orange 3	2.0 - 100.0[5]	>0.99[6]	~2.0[5]	~8.0[5]

Table 2: Accuracy and Precision

Analyte	Spiked Concentration (ng/L)	Recovery (%)	Intra-day RSD (%)	Inter-day RSD (%)
Disperse Orange 3	8.0, 25.0, 50.0[5]	>70[5]	<6[5]	<13[5]

Visualization of Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Disperse Orange 3** in water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sciex.com [sciex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Disperse Orange 3 in Water by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124953#hplc-ms-ms-method-for-quantification-of-disperse-orange-3-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com